

2-Cyclopenten-1-OL molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclopenten-1-OL

Cat. No.: B1584729

[Get Quote](#)

Technical Guide: 2-Cyclopenten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a detailed synthetic protocol for **2-Cyclopenten-1-ol**, a valuable building block in organic synthesis and drug development.

Core Compound Data

2-Cyclopenten-1-ol is a cyclic alcohol with the molecular formula C₅H₈O.[1][2][3][4] It is a key intermediate in the synthesis of various complex organic molecules.

Property	Value
Molecular Formula	C ₅ H ₈ O
Molecular Weight	84.12 g/mol [2][3]
Appearance	Colorless to pale yellow liquid
CAS Number	3212-60-0

Synthesis of 2-Cyclopenten-1-ol

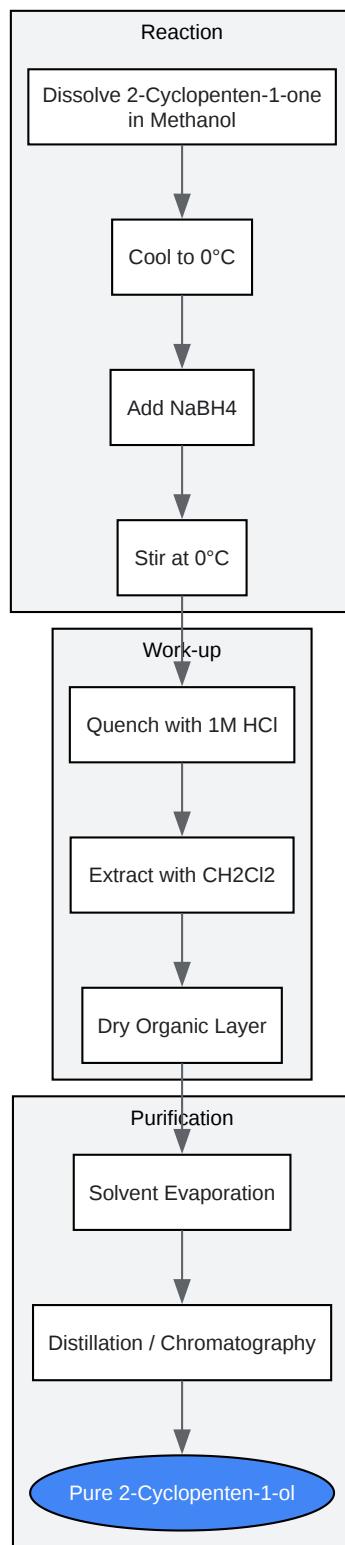
A common and effective method for the synthesis of **2-Cyclopenten-1-ol** is the reduction of the corresponding α,β -unsaturated ketone, 2-cyclopenten-1-one, using a mild reducing agent such as sodium borohydride. This selective reduction of the carbonyl group preserves the carbon-carbon double bond.

Experimental Protocol: Reduction of 2-Cyclopenten-1-one

This protocol details the laboratory procedure for the synthesis of **2-Cyclopenten-1-ol** via the reduction of 2-cyclopenten-1-one with sodium borohydride in a methanol solvent.

Materials:

- 2-Cyclopenten-1-one
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂) or Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopenten-1-one in methanol. Cool the solution to 0 °C in an ice bath.
- Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride to the cooled solution. The addition should be controlled to manage the exothermic reaction and gas evolution.
- Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C for a specified time, typically ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching the Reaction: Once the reaction is complete, cautiously add 1 M hydrochloric acid dropwise to neutralize the excess sodium borohydride and decompose the borate ester complex. This should be done in the ice bath as the quenching process can be exothermic.
- Work-up and Extraction: Add deionized water to the reaction mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as dichloromethane or diethyl ether.^{[5][6]}
- Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate.^{[5][6]} Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude **2-Cyclopenten-1-ol**.
- Purification: The crude product can be further purified by distillation or column chromatography to obtain high-purity **2-Cyclopenten-1-ol**.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of **2-Cyclopenten-1-ol**.

Synthesis of 2-Cyclopenten-1-ol

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 2-Cyclopenten-1-ol.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. scribd.com [scribd.com]
- 3. 2-Cyclopenten-1-ol, (S)- | C5H8O | CID 11789128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Cyclopentene-1-ol | C5H8O | CID 220164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Solved NaBH4(Sodium Borohydride) Reduction of Ketone | Chegg.com [chegg.com]
- To cite this document: BenchChem. [2-Cyclopenten-1-OL molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584729#2-cyclopenten-1-ol-molecular-formula-and-weight\]](https://www.benchchem.com/product/b1584729#2-cyclopenten-1-ol-molecular-formula-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com